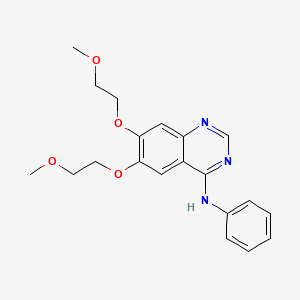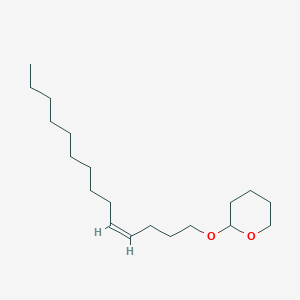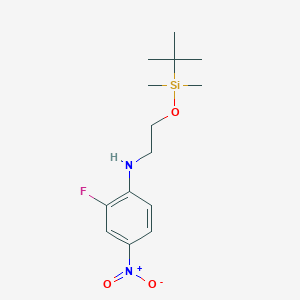
7-Chloro Loxapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro Loxapine is a derivative of Loxapine, a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class and is structurally similar to clozapine . Loxapine is known for its tranquilizing effects, which are believed to result from its antagonistic action on dopamine and serotonin receptors .
Méthodes De Préparation
The synthesis of 7-Chloro Loxapine involves several steps. One common method includes the condensation of a compound I and a compound II in an organic solvent to obtain an intermediate III. This intermediate then undergoes a reduction condensation reaction to form intermediate IV. Finally, intermediate IV reacts with N-methyl piperazine to yield the target compound . This method is advantageous for industrial production due to the availability of reagents and high yield and purity of the product .
Analyse Des Réactions Chimiques
7-Chloro Loxapine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites such as 7-hydroxyloxapine.
Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed in literature.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom at the 7th position.
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives .
Applications De Recherche Scientifique
7-Chloro Loxapine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro Loxapine involves antagonism of dopamine D1 and D2 receptors in the brain, as well as serotonin 5-HT2 receptors . This antagonistic action leads to a decrease in excitability of subcortical inhibitory areas, resulting in tranquilization and suppression of aggressive behavior . The exact molecular pathways are still under investigation, but changes in neurotransmitter levels and receptor activity are key components .
Comparaison Avec Des Composés Similaires
7-Chloro Loxapine is structurally similar to other dibenzoxazepine derivatives such as clozapine and amoxapine . Compared to clozapine, this compound has a higher affinity for dopamine receptors, which may contribute to its unique pharmacological profile . Amoxapine, another related compound, is a tricyclic antidepressant that shares some metabolic pathways with this compound .
Similar compounds include:
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 7-Chloro Loxapine involves the chlorination of Loxapine at the 7th position.", "Starting Materials": [ "Loxapine", "Chlorine gas" ], "Reaction": [ "Loxapine is dissolved in anhydrous chloroform", "Chlorine gas is bubbled through the solution at room temperature for several hours", "The reaction mixture is then washed with water and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to obtain crude 7-Chloro Loxapine", "The crude product is purified by recrystallization from a suitable solvent" ] } | |
Numéro CAS |
714220-73-2 |
Formule moléculaire |
C18H17Cl2N3O |
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
2,8-dichloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3 |
Clé InChI |
DOCIUEIFZJXDJU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Synonymes |
2,7-Dichloro-11-(4-methyl-1-piperazinyl)Dibenz[b,f][1,4]oxazepine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





